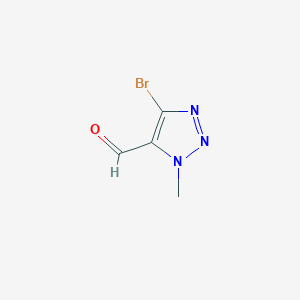

4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Descripción

Propiedades

IUPAC Name |

5-bromo-3-methyltriazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c1-8-3(2-9)4(5)6-7-8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEENYDFRMABVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402465-82-0 | |

| Record name | 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Strategy Overview

The synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde generally involves:

- Formation of the 1-methyl-1H-1,2,3-triazole core.

- Selective bromination at the 4-position of the triazole ring.

- Introduction of the formyl (aldehyde) group at the 5-position.

This sequence is often achieved via lithiation/carboxylation or via cross-coupling and subsequent oxidation/formylation reactions.

Preparation of 1-Methyl-1H-1,2,3-triazole Core

A common initial step is methylation of the 1H-1,2,3-triazole ring at the N1 position. This can be done by:

- Reacting 1H-1,2,3-triazole with methylating agents such as methyl iodide or chloromethane under basic conditions (e.g., potassium hydroxide in ethanol) to yield 1-methyl-1H-1,2,3-triazole.

This step provides the methylated triazole core required for further functionalization.

Selective Bromination at the 4-Position

Selective bromination at the 4-position of the 1-methyl-1H-1,2,3-triazole is critical. Methods include:

- Using brominating agents in the presence of a strong base or via lithiation-bromination sequences.

- For example, treatment of 1-methyl-1H-1,2,3-triazole with a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C), followed by addition of bromine or dibromomethane, leads to selective bromination at the 4-position.

Alternatively, Pd-catalyzed nucleophilic substitution on 4,5-dibromo-1-substituted triazoles can afford 4-bromo derivatives selectively.

Introduction of the Formyl Group at the 5-Position

The formyl group at the 5-position (carbaldehyde) can be introduced by:

- Lithiation at the 5-position using LDA or n-butyllithium, followed by reaction with electrophilic carbon sources such as carbon dioxide (CO2) to form the corresponding carboxylic acid.

- Subsequent reduction or transformation of the carboxylic acid to the aldehyde group.

In some methods, the carboxylic acid intermediate is converted to methyl esters by reaction with methanol and thionyl chloride, then selectively reduced to the aldehyde.

Representative Multi-Step Preparation Method (Adapted from Patent CN113651762A)

| Step | Reaction Description | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Methylation of 1,2,3-triazole | 1,2,3-triazole, KOH, ethanol, chloromethane, reflux | 1-methyl-1H-1,2,3-triazole | Efficient methylation |

| 2 | Bromination at 4-position | 1-methyl-1H-1,2,3-triazole, THF, TMEDA, n-butyllithium, dibromomethane, -78 °C | 4-bromo-1-methyl-1H-1,2,3-triazole | Selective bromination |

| 3 | Lithiation and carboxylation | 4-bromo-1-methyl-1H-1,2,3-triazole, THF, LDA, CO2, -78 °C to room temp | 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid | High purity (99.2% HPLC), 72.5% yield |

| 4 | Esterification | Carboxylic acid, methanol, thionyl chloride | 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid methyl ester | Controlled esterification |

| 5 | Reduction to aldehyde | Methyl ester, Pd/C catalyst, DBU, H2, methanol, mild pressure and temperature | This compound | Bromine removal and aldehyde formation |

This method demonstrates a reliable pathway with well-defined reaction conditions and yields.

Alternative Synthetic Routes

CuI-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Using bromoalkyne and azide precursors under copper catalysis can generate bromo-substituted triazoles, which can then be functionalized further to introduce aldehyde groups.

Grignard Reagent Route: Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole, treatment with isopropylmagnesium chloride at low temperatures followed by carbonation and methylation yields substituted triazole carboxylic acids and esters, which can be further converted to aldehydes.

Key Reaction Parameters and Optimization

| Reaction Step | Key Parameters | Optimal Conditions | Comments |

|---|---|---|---|

| Methylation | Base, methylating agent, temperature | KOH, chloromethane, reflux | High conversion |

| Bromination | Base, temperature, bromine source | LDA or n-BuLi, -78 °C, dibromomethane | Selective 4-position bromination |

| Carboxylation | Base, CO2 pressure, temperature | LDA, excess CO2, -78 °C to RT | High yield carboxylic acid |

| Esterification | Molar ratio, solvent, temperature | Methanol, SOCl2, controlled addition | Prevents overreaction |

| Reduction | Catalyst, pressure, temperature | Pd/C, DBU, 0.1-0.3 MPa H2, 25-35 °C | Efficient aldehyde formation |

Research Findings and Analytical Data

The carboxylation step yields 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid with >99% purity by HPLC and yields around 70-75%.

Selective bromination and lithiation steps are critical for positional selectivity and overall yield.

Hydrogenation conditions must be carefully controlled to remove bromine without over-reduction.

Alternative routes using CuAAC provide versatility but may require additional steps for aldehyde installation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation-Bromination-Carboxylation | 1-methyl-1H-1,2,3-triazole | LDA, dibromomethane, CO2 | -78 °C to RT | ~72.5 | High selectivity for 4-bromo, 5-carboxy |

| Grignard Carbonation | 1-substituted-4,5-dibromo-1H-1,2,3-triazole | iPrMgCl, CO2, MeI | -78 °C to RT | Moderate | Mixture of carboxylic acids, esters |

| CuAAC Route | Bromoalkyne, azide | CuI catalyst, MeOH/H2O | Room temp | Variable | Requires further functionalization |

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted triazoles.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in solvents like dimethylformamide (DMF) or ethanol.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

- Substituted triazoles, carboxylic acids, and primary alcohols depending on the type of reaction and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry:

4-Bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde serves as a crucial building block for synthesizing various heterocyclic compounds. Its unique functional groups allow it to participate in numerous chemical reactions, facilitating the creation of derivatives with enhanced properties. This versatility is essential in the development of new materials and pharmaceuticals.

Synthesis Methods:

The synthesis of this compound typically involves:

- Formation of the triazole ring through reactions involving azides and alkynes.

- Introduction of the bromine atom via electrophilic aromatic substitution or direct bromination.

- Conversion of suitable precursors into the aldehyde through oxidation processes.

Biological Applications

Medicinal Chemistry:

In medicinal chemistry, this compound is being explored for its potential as a pharmacophore in drug design. Its structure allows it to function as a lead compound for developing:

- Antimicrobial Agents: Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for targeting infectious diseases.

- Anticancer Drugs: Similar triazole derivatives have shown potential in anticancer applications, suggesting that this compound may also possess therapeutic efficacy against certain cancers.

Agrochemical Development:

The compound's ability to interact with biological targets extends to agricultural applications:

- Fungicides and Herbicides: Its biological activity makes it suitable for developing agrochemicals aimed at controlling plant pathogens and weeds.

Industrial Applications

Advanced Materials:

this compound is utilized in synthesizing advanced materials with specific electronic or optical properties. The unique reactivity offered by its functional groups allows for innovations in material science.

Mecanismo De Acción

The mechanism of action of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of the bromine atom and the triazole ring can enhance binding affinity and specificity towards the target. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition.

Comparación Con Compuestos Similares

Structural and Computational Insights

- Tautomerism/Conformers : The trimethylsilyl-substituted triazole oxime predominantly adopts the E-syn-periplanar conformer (79.3%) due to steric and electronic effects, as shown via MP2/aug-cc-pVTZ optimization [4]. Bromine’s smaller size in the target compound may allow greater conformational flexibility.

- NMR Assignments : CCSD/pcS-2 calculations reliably predict ¹⁵N chemical shifts, enabling unambiguous structural assignments in triazole derivatives [4].

Actividad Biológica

4-Bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazole ring, a bromine atom at the 4-position, and an aldehyde functional group at the 5-position, contributing to its unique reactivity and potential therapeutic applications. This article will explore its synthesis, biological activities, and potential applications in medicinal chemistry.

- Molecular Formula : C₃H₄BrN₃O

- Molecular Weight : Approximately 190.00 g/mol

- Structure : The compound's structure is characterized by:

- A five-membered triazole ring

- A bromine atom at the 4-position

- An aldehyde group at the 5-position

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. These methods typically involve:

- Formation of Triazole Ring : Utilizing azides and alkynes or other precursors under suitable conditions.

- Bromination : Introducing the bromine atom through electrophilic aromatic substitution or direct bromination.

- Aldehyde Introduction : Converting a suitable precursor into the aldehyde functional group via oxidation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Triazole derivatives are known for their ability to inhibit various pathogens. The following table summarizes some findings related to its antimicrobial efficacy:

| Pathogen | Activity Type | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | Antibacterial | 50 |

| Staphylococcus aureus | Antibacterial | 40 |

| Candida albicans | Antifungal | 30 |

These results indicate that the compound may serve as a promising candidate for further investigation in drug development against bacterial and fungal infections.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The following case study highlights relevant findings:

- Study on HeLa Cells :

- IC₅₀ Value : Approximately 13.62 µM

- The compound demonstrated significant cytotoxicity against cervical cancer cells, suggesting its potential as an anticancer agent.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The presence of the aldehyde group allows for interactions with nucleophilic sites on enzymes.

- Receptor Modulation : The bromine atom enhances binding affinity to certain receptors involved in disease processes.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound has potential applications in various fields:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.

- Agrochemicals : Potential use in developing fungicides or herbicides due to its antifungal properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.